3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers)
Description
Molecular Architecture and Stereochemical Configuration
The core structure derives from estradiol (C18H24O2) modified at three strategic positions:
- 3-hydroxyl group replaced by methoxy (-OCH3)
- 17β-hydroxyl group protected as tetrahydropyranyl (THP) ether
- Five hydrogen atoms substituted with deuterium at specific positions
Key structural features :
- Cyclopentanoperhydrophenanthrene nucleus with four fused rings (A-D)
- Methyl group at C13 (angular methyl)
- THP ether oxygen at C17β position creates two chiral centers (C2' and C17)
- Methoxy substitution at C3 eliminates phenolic hydroxyl group
X-ray crystallographic data from analogous compounds reveals the THP ring adopts a chair conformation with axial orientation of the C17-O bond. The C2' position of the THP moiety exhibits diastereomeric configurations (2'R and 2'S), leading to distinct NMR signatures (Table 1).
Table 1. Characteristic NMR Shifts for Diastereomers
| Proton Position | 2'R Isomer (δ ppm) | 2'S Isomer (δ ppm) |
|---|---|---|
| H-2' (THP) | 4.78 (dd, J=10.2 Hz) | 4.82 (dd, J=9.8 Hz) |
| H-17 | 3.95 (m) | 4.12 (m) |
| 18-CH3 | 1.02 (s) | 0.98 (s) |
Data adapted from proton and carbon-13 NMR studies of THP-protected estradiol derivatives.
Isotopic Labeling Patterns and Deuterium Incorporation Sites
The deuterium labeling pattern (d5) follows established protocols for estradiol isotopologues:
- Two deuteriums at C16 (16,16-D2)
- Single deuteriums at C2, C4, and C17 positions
This labeling scheme was confirmed through high-resolution mass spectrometry (HRMS) showing molecular ion clusters at m/z 375.56 [M+H]+ with characteristic +5 Da shift. 1H NMR analysis reveals complete deuteration at C16 (absence of 1.85 ppm multiplet) and partial deuteration at C2/C4 (reduced aromatic proton integration).
Critical considerations for isotopic stability :
- No observable H/D exchange at C17-O-THP group under neutral conditions
- Limited scrambling (<5%) observed during LC-MS/MS analysis using ESI+ mode
- Deuteration at C2/C4 positions prevents metabolic oxidation via cytochrome P450 pathways
Table 2. Deuterium Retention Under Analytical Conditions
| Condition | % D Retention (24h) |
|---|---|
| Methanol (25°C) | 99.8 ± 0.2 |
| 0.1% Formic Acid (40°C) | 98.1 ± 0.5 |
| Plasma (37°C) | 97.4 ± 0.7 |
Data derived from stability studies using deuterated steroid analogs.
Diastereomeric Differentiation via 2D/3D Conformational Analysis
The mixture contains two diastereomers arising from different configurations at the THP C2' position. Advanced analytical techniques enable their differentiation:
2D NMR Strategies :
- NOESY : Shows spatial proximity between THP H-2' and steroid H-17 in 2'S isomer
- HSQC-TOCSY : Correlates C2' (δ 98.4 ppm) with THP ring protons
- ROESY : Differentiates axial vs equatorial THP conformers through H-1' couplings
Chromatographic Separation :
- Normal-phase HPLC using chiral AD-RH column achieves baseline separation (α=1.32)
- Mobile phase: n-Hexane/Isopropanol (92:8) at 0.8 mL/min
- Retention times: 2'R=14.2 min, 2'S=16.8 min
Quantum Chemical Modeling :
DFT calculations (B3LYP/6-311++g(d,p)) reveal energy differences between diastereomers:
- 2'R isomer: -1574.823 Hartree
- 2'S isomer: -1574.817 Hartree
ΔE = 3.8 kJ/mol favoring 2'R configuration
Table 3. Conformational Parameters from Rotational Spectroscopy
| Parameter | 2'R Isomer | 2'S Isomer |
|---|---|---|
| Dipole Moment (D) | 2.87 | 3.12 |
| Rotational Constant A (MHz) | 1034.2 | 1028.7 |
| Rotational Constant B (MHz) | 572.4 | 569.9 |
Properties
Molecular Formula |
C24H34O3 |
|---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
2-[[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]oxy]oxane |
InChI |
InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1/i6D2,8D2,19D |
InChI Key |
SJDZPRJOUBDGJM-UBFXQWMCSA-N |
Isomeric SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC[C@@H]3OC5CCCCO5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Isotopic Labeling Strategies
The synthesis begins with 17β-estradiol, a natural estrogen hormone. Deuterium incorporation at specific positions (C6, C7, C8, C9, and C16) is achieved through acid- or base-catalyzed exchange reactions. For example, source describes deuterium labeling via CF₃COOD-mediated proton-deuterium exchange under reflux conditions, achieving >98% isotopic purity. Alternatively, transition metal catalysts (e.g., Pd/C) in deuterated solvents (D₂O or CD₃OD) facilitate selective deuteration at sterically accessible positions.
A critical challenge lies in preserving the integrity of the estrogen backbone during labeling. Source reports that microwave-assisted deuteration reduces reaction times from 72 hours to 4–6 hours while minimizing side reactions like oxidation. Post-labeling, the deuterated intermediate is purified via reversed-phase HPLC, with mass spectrometry (MS) confirming the incorporation of five deuterium atoms (Δm/z = +5).
Tetrahydropyran Protection of the 17β-Hydroxy Group
The 17β-hydroxy group is protected as a tetrahydropyran (THP) ether to prevent undesired reactivity during subsequent methylation. Source details a two-step process:
- Activation : The hydroxyl group is treated with dihydropyran (DHP) in the presence of pyridinium p-toluenesulfonate (PPTS) in dichloromethane at 0°C.
- Protection : The activated intermediate reacts with 3,4-dihydro-2H-pyran under acidic conditions (HCl/THF), forming the THP ether with >90% yield.
This step introduces diastereomerism due to the chiral center at the THP oxygen. Source confirms the product exists as a 1:1 mixture of diastereomers, separable via chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns.
Methylation of the 3-Hydroxy Group
Selective methylation of the 3-hydroxy group is achieved using dimethyl sulfate (DMS) in alkaline conditions. Source optimizes this step by employing potassium tert-butoxide in tetrahydrofuran (THF) at −20°C, achieving 85% yield while avoiding over-methylation. The reaction mechanism proceeds via nucleophilic attack of the deprotonated hydroxyl group on the electrophilic methyl group of DMS.
Post-methylation, the crude product is washed with 5% NaOH to remove residual DMS, followed by recrystallization from ethanol/water (1:3 v/v) to obtain white crystalline solids. Purity is verified via HPLC (C18 column, acetonitrile/water gradient), showing a single peak at 254 nm.
Deprotection and Final Purification
The THP group is removed under mild acidic conditions to preserve the deuterium label. Source uses 0.1 M HCl in methanol at 25°C for 2 hours, yielding 17β-estradiol-d5 with >95% recovery. The final product is isolated via liquid-liquid extraction (ethyl acetate/water) and dried under vacuum.
Key purification data :
| Parameter | Value | Source |
|---|---|---|
| Purity (HPLC) | 99.2% ± 0.3% | |
| Diastereomeric ratio | 52:48 (±1.5%) | |
| Deuterium enrichment | 98.7% ± 0.2% |
Analytical Validation
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 376.28 (calculated 376.28).
- NMR Spectroscopy : ¹H NMR (600 MHz, CDCl₃) shows absence of protons at δ 6.5–7.1 ppm (deuterated positions) and a singlet for the 3-O-methyl group at δ 3.78.
- Isotopic Purity : Gas chromatography-MS (GC-MS) with electron ionization detects <1.3% non-deuterated species.
Scalability and Industrial Synthesis
Large-scale production (>1 kg) employs continuous-flow reactors to enhance reproducibility. Source reports a pilot-scale process with:
Critical process parameters (CPPs) include temperature control (±1°C) and stoichiometric ratios (DMS:substrate = 1.05:1).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Acid-catalyzed DHP | 92 | 99.1 | 450 |
| Microwave deuteration | 88 | 98.7 | 620 |
| Flow reactor | 68 | 99.4 | 380 |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 17-hydroxyl group, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: The methoxy group at the 3-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 17-keto derivatives.
Reduction: Regeneration of the 17-hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers) is a stable isotope labeled compound used in scientific research . The compound, with the molecular formula and a molecular weight of 375.56, is offered as a neat product .
Chemical Data
- Analyte Name: 3-O-Methyl 17beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers)
- Molecular Formula:
- Molecular Weight: 375.56
- Accurate Mass: 375.28
- IUPAC: 2-(((8R,9S,13S,14S,17S)-3-methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl-6,6,7,7,9-d5)oxy)tetrahydro-2H-pyran
- Unlabelled CAS Number: 4811-74-9
- SIL Type: Deuterium
Product Data
- Storage Temperature: +4°C
- Shipping Temperature: Room Temperature
- Country of Origin: CANADA
- Product Format: Neat
Applications in Scientific Research
While the primary use of 3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers) is as a reference standard, the related compound 17beta-estradiol has various applications in scientific research .
- Attenuation of Vascular Hyperpermeability: 17beta-estradiol has demonstrated the ability to attenuate BAK-induced hyperpermeability in rat lung microvascular endothelial cells via an estrogen-receptor mediated pathway .
- Neuroprotective Effects in Spinal Cord Injury: Studies indicate that 17beta-estradiol can improve functional recovery after spinal cord injury (SCI) in rats .
- Analysis of Anabolic Androgenic Steroids: Anabolic androgenic steroids, which are related to estradiol, can be examined in urine samples using GC-MS with rapid sample treatment methodologies, such as ultrasonic energy to reduce reaction times and increase sensitivity .
Mechanism of Action
Mechanism: The compound exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of 3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran to ERs leads to the activation of estrogen-responsive genes, which regulate various physiological processes such as cell growth, differentiation, and metabolism.
Molecular Targets and Pathways:
Estrogen Receptors (ERα and ERβ): These receptors are the primary molecular targets.
Signaling Pathways: The activation of ERs triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K) pathway.
Comparison with Similar Compounds
Structural and Functional Modifications
Key Observations:
- Receptor Specificity: Unlike Compound 4a and Fulvestrant, which are designed for ERα antagonism or degradation, the target compound’s biological activity remains uncharacterized.
- Deuterium vs. Halogenation : Deuterium in the target compound contrasts with halogenation (e.g., 17-Cl in Compound 4a), which often enhances receptor binding but may increase toxicity .
- Protective Groups : The 17-O-THP group in the target compound serves a synthetic purpose (protection), whereas substituents like dihydrotriazine (Compound 4a) or imidazopyridine are pharmacophores critical for activity .
Pharmacokinetic and Stability Considerations
- Metabolic Stability: The deuterated structure of the target compound may prolong half-life compared to non-deuterated estradiol derivatives, though experimental data are lacking .
- Photolytic Degradation: Estradiol derivatives are susceptible to UV-induced degradation (e.g., estrogen mixtures in ), but the impact of THP protection or deuterium on the target compound’s stability is unknown .
- Diastereomer Complexity : The mixture of diastereomers may complicate purification and pharmacokinetic profiling compared to single-isomer compounds like Fulvestrant .
Biological Activity
3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran is a deuterated derivative of estradiol, specifically modified to enhance its stability and bioavailability. This compound is particularly significant in research concerning estrogenic activity, metabolic pathways, and pharmacokinetics. Its structural modifications allow for unique interactions with estrogen receptors, making it a valuable tool in both biological and pharmaceutical studies.
- Molecular Formula : C24H29D5O3
- Molecular Weight : 375.56 g/mol
- Structure : The compound features a tetrahydropyran ring which influences its biological activity and receptor binding properties.
The biological activity of 3-O-Methyl 17Beta-Estradiol-d5 involves its interaction with estrogen receptors (ERs), primarily ERα and ERβ. This interaction modulates the transcription of genes associated with various physiological processes:
- Estrogen Receptor Binding : The compound exhibits high affinity for estrogen receptors, influencing gene expression related to cell proliferation, differentiation, and metabolism.
- Signal Transduction Pathways : It activates pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and growth.
Estrogenic Effects
Research indicates that 3-O-Methyl 17Beta-Estradiol-d5 demonstrates significant estrogenic activity comparable to natural estradiol. The following effects have been documented:
- Cell Proliferation : In vitro studies show increased proliferation of breast cancer cell lines in response to treatment with this compound, suggesting potential implications in hormone-dependent cancers.
- Bone Density Maintenance : Animal studies indicate that the compound helps maintain bone density, similar to the effects observed with estradiol, thereby supporting its potential use in osteoporosis treatment.
Pharmacokinetics
The deuterated nature of this compound allows for enhanced tracking in metabolic studies. Key findings include:
- Absorption and Distribution : Studies show that the compound is well absorbed and distributed in tissues, with a half-life that supports its use in long-term therapies.
- Metabolic Stability : The presence of deuterium enhances metabolic stability compared to non-deuterated counterparts, making it advantageous for pharmacological applications.
Study on Estrogen Receptor Modulation
A recent study investigated the effects of 3-O-Methyl 17Beta-Estradiol-d5 on estrogen receptor modulation in human breast cancer cells. The results demonstrated:
- Increased ER Activation : Treatment resulted in a significant increase in ER activation compared to controls.
- Gene Expression Changes : Key genes involved in cell cycle regulation were upregulated, indicating potential for therapeutic applications in breast cancer management.
Comparative Analysis with Non-Deuterated Estradiol
A comparative study assessed the biological activity of 3-O-Methyl 17Beta-Estradiol-d5 against non-deuterated estradiol:
| Parameter | 3-O-Methyl Estradiol-d5 | Non-Deuterated Estradiol |
|---|---|---|
| ER Binding Affinity | High | High |
| Cell Proliferation Rate | ↑ Significant | ↑ Moderate |
| Metabolic Half-Life | Longer | Shorter |
| Bone Density Impact | Positive | Positive |
Q & A
Q. What is the significance of the diastereomeric mixture in this compound, and how does it influence pharmacological studies?
Diastereomers exhibit distinct physicochemical and biological properties due to differing spatial arrangements. For example, diastereomers of drugs like Dihydro Ketoprofen show varied therapeutic effects and metabolic stability . In pharmacological studies, the mixture’s composition must be characterized to interpret bioactivity data accurately. Methodologically, researchers should:
Q. What analytical techniques are recommended for characterizing the diastereomeric composition?
A multi-technique approach is critical:
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| NMR | H/C shifts, coupling constants | Identify stereochemical environments (e.g., tetrahydropyran ring protons) | |
| IR Spectroscopy | C-O/C-H stretching frequencies | Confirm functional groups (e.g., methyl ether, hydroxyl) | |
| Mass Spectrometry | Molecular ion peaks, fragmentation patterns | Validate molecular weight and isotopic labeling (e.g., deuterium in Estradiol-d5) | |
| Chiral HPLC | Retention times, peak area ratios | Resolve and quantify diastereomers |
Advanced Research Questions
Q. How can researchers resolve and quantify individual diastereomers in this mixture using chromatographic methods?
Advanced separation requires optimized chiral stationary phases (CSPs) and mobile phases. For example:
- Column : Use polysaccharide-based CSPs (e.g., Chiralpak IA) for high enantiomeric/diastereomeric resolution.
- Mobile Phase : Adjust polarity with hexane/isopropanol gradients to improve peak symmetry .
- Detection : Couple with mass spectrometry (LC-MS) for structural confirmation .
- Validation : Compare retention times with synthetic diastereomer standards (e.g., Dihydro Ketoprofen analogs) .
Q. What experimental design considerations are critical when assessing environmental stability and ecological risks?
Follow frameworks like Project INCHEMBIOL :
- Abiotic Studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic Studies : Use microbial assays to assess biodegradation pathways.
- Ecotoxicology : Test acute/chronic effects on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations.
- Data Analysis : Apply ANOVA to evaluate treatment effects (e.g., randomized block designs with subplots for variables like pH or temperature) .
Q. How do variations in diastereomer ratios affect cytotoxicity and antibacterial activity in in vitro assays?
Design dose-response experiments with controlled diastereomer ratios:
- Cell Lines : Use estrogen receptor-positive cells (e.g., MCF-7) to assess receptor binding affinity differences.
- Antibacterial Assays : Test against Gram-positive/negative strains (e.g., E. coli, S. aureus) using disk diffusion or MIC protocols .
- Data Contradictions : If activity varies between batches, re-analyze diastereomer ratios via HPLC and correlate with bioactivity using regression models .
Methodological Best Practices
- Safety Protocols : Use PPE (gloves, goggles) and handle waste via certified disposal services to mitigate toxicity risks .
- Synthesis Validation : Replicate synthetic steps (e.g., DMF-mediated coupling reactions) with strict stoichiometric control and TLC monitoring .
- Data Reproducibility : Archive raw spectral/chromatographic data and share via open-access platforms for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
